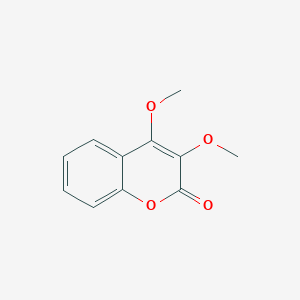

3,4-Dimethoxy-2H-chromen-2-one

描述

3,4-Dimethoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups attached to the chromen-2-one core structure. Coumarins, including this compound, are widely studied for their potential therapeutic applications due to their antioxidant, anti-inflammatory, and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials are often 3,4-dimethoxyphenol and ethyl acetoacetate, which undergo cyclization in the presence of a strong acid like sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

化学反应分析

Demethylation Reactions

The methoxy groups undergo demethylation under acidic or Lewis acid conditions to yield hydroxyl derivatives, critical for generating bioactive intermediates.

Example reaction:

3,4-Dimethoxy-2H-chromen-2-one → 3,4-Dihydroxy-2H-chromen-2-one

-

Reagents: HBr (48%) in acetic acid

-

Conditions: Reflux at 130°C for 18 hours

Mechanistic insight:

Protonation of methoxy oxygen followed by nucleophilic attack by bromide ion cleaves the methyl group. The reaction proceeds via a carbocation intermediate stabilized by the aromatic system .

Electrophilic Substitution

The electron-rich aromatic ring facilitates electrophilic substitution, primarily at the 5- and 8-positions due to methoxy group directing effects.

Key observation: Competitive substitution at the 8-position occurs under sterically unhindered conditions .

Alkylation and Arylation

The 4-methoxy group participates in Pd-catalyzed coupling reactions, enabling functionalization of the chromenone scaffold.

Pd(II)-catalyzed Fujiwara–Moritani reaction:

-

Substrates: Arylboronic acids or styrenes

-

Catalyst: PdCl₂(CH₃CN)₂ (5 mol%)

-

Conditions: HOAc, 70°C, 24 hours

-

Products: 4-Aryl-3,4-dimethoxy-2H-chromen-2-ones

Example:

this compound + 3,5-Dimethoxyphenylboronic acid → 4-(3,5-Dimethoxyphenyl)-3,4-dimethoxy-2H-chromen-2-one

Oxidation and Reduction

The lactone ring and methoxy groups exhibit redox activity under controlled conditions.

Oxidation

-

Lactone ring oxidation:

Reduction

-

Catalytic hydrogenation:

Condensation Reactions

The carbonyl group at position 2 participates in Knoevenagel and Claisen-Schmidt condensations.

Claisen-Schmidt condensation:

-

Reagents: 4-Morpholinobenzaldehyde, Et₃N

-

Conditions: EtOH, reflux, 6 hours

-

Product: (E)-3-[3-(4-Morpholinophenyl)acryloyl]-3,4-dimethoxy-2H-chromen-2-one

Mechanism: Base-catalyzed enolate formation followed by aldol addition and dehydration .

Ring-Opening and Rearrangement

Strong acidic or basic conditions induce lactone ring opening, forming dicarboxylic acid derivatives.

Example:

-

Reagents: NaOH (10%), H₂O/EtOH

-

Product: 3,4-Dimethoxy-2-hydroxycinnamic acid

-

Conditions: 80°C, 4 hours

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or dimerization via excited-state reactivity.

Dimerization:

科学研究应用

3,4-Dimethoxy-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals

作用机制

The mechanism of action of 3,4-Dimethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation

相似化合物的比较

6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: Another coumarin derivative with similar biological activities.

4-Hydroxy-3-methoxycoumarin: Known for its antioxidant properties.

7-Hydroxy-4-methoxycoumarin: Studied for its anti-inflammatory effects

Uniqueness: 3,4-Dimethoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual methoxy groups enhance its antioxidant potential compared to other coumarins with fewer methoxy substitutions .

生物活性

3,4-Dimethoxy-2H-chromen-2-one, a member of the chromene family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chromene backbone, which consists of a benzopyran structure with methoxy substituents at the 3 and 4 positions. This configuration is crucial for its biological activity. The compound exhibits low water solubility (<15 µg/mL at pH 7.4), which poses challenges for its formulation and delivery in therapeutic applications .

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been identified as a hypoxia-inducible factor 1 (HIF-1) pathway inhibitor, which is essential in tumor growth regulation. In animal models, this compound has shown the ability to antagonize tumor growth effectively .

Table 1: Anticancer Activity of this compound

| Study Reference | Model Used | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Afifi et al., 2017 | In vitro cancer cell lines | Significant inhibition of cell proliferation | HIF-1 pathway inhibition |

| Halawa et al., 2017 | Animal models | Reduced tumor size | Induction of apoptosis |

| Elnaggar et al., 2019 | Xenograft models | Decreased metastasis | Anti-invasive properties |

2. Antidiabetic Activity

The compound has also been evaluated for its antidiabetic effects. A study indicated that derivatives of chromene could act as potent inhibitors of DPP-4 (dipeptidyl peptidase-4), an enzyme involved in glucose metabolism. The lead compound showed over 80% inhibition of DPP-4 activity at a dosage comparable to existing antidiabetic drugs .

Table 2: Antidiabetic Activity Data

| Compound | DPP-4 Inhibition (%) | IC50 (nM) |

|---|---|---|

| This compound | >80% (at 3 mg/kg) | Approx. 7400-fold more potent than lead compounds |

3. Antimicrobial Activity

The antimicrobial potential of chromene derivatives has been explored with promising results against various pathogens. The structural modifications in the chromene scaffold significantly influence their antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR studies highlight that specific substitutions on the chromene ring are critical for enhancing biological activity. For instance, the presence of methoxy groups at the 3 and 4 positions has been shown to increase potency against cancer cells and improve DPP-4 inhibition .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

- In Vivo Studies : In animal models, compounds derived from this compound have demonstrated significant tumor growth inhibition when administered in varying formulations.

- Clinical Relevance : The pharmacokinetic profiles suggest that while the compound shows promise as a therapeutic agent, further chemical modifications are required to enhance solubility and bioavailability for clinical applications.

属性

IUPAC Name |

3,4-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-9-7-5-3-4-6-8(7)15-11(12)10(9)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGNMYHBTAZENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)OC2=CC=CC=C21)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293340 | |

| Record name | 3,4-Dimethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-95-9 | |

| Record name | 3,4-Dimethoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。